HOMO Stabilisation Energy: p-Trimethylsilyl vs p-Trimethylgermyl vs Unsubstituted N,N-Dimethylaniline
The highest‑filled molecular orbital (HOMO) of 1-dimethylamino-4-trimethylsilylbenzene is stabilised by 0.12 eV relative to the parent N,N‑dimethylaniline. This stabilisation exceeds that of the p‑trimethylgermyl analog (0.06 eV relative to the same parent) by a factor of two, demonstrating a quantitatively distinct electronic effect attributable to silicon [1]. The p‑tert‑butyl analog shows no corresponding stabilisation, confirming that the effect originates from d‑orbital‑mediated σ–π and hyperconjugative interactions unique to the silyl substituent rather than from steric or inductive effects of a bulky group [1].
| Evidence Dimension | Highest‑filled molecular orbital (HOMO) energy (eV) |
|---|---|
| Target Compound Data | Stabilised by 0.12 eV relative to N,N-dimethylaniline |
| Comparator Or Baseline | p-Trimethylgermyl-N,N-dimethylaniline: stabilised by 0.06 eV; p-tert-butyl-N,N-dimethylaniline: no stabilisation; N,N-dimethylaniline: baseline (0 eV) |
| Quantified Difference | Δ(HOMO stabilisation) = 0.06 eV (2× greater for Si than Ge); Δ vs t‑Bu analog: qualitatively distinct (stabilisation vs none) |
| Conditions | Photoelectron spectroscopy and half‑peak oxidation potentials; CNDO/2 calculations (Drews PhD Dissertation, University of North Texas, 1971) |
Why This Matters
The 0.12 eV HOMO stabilisation directly impacts the compound's redox behaviour and charge‑transfer complex formation energies; researchers requiring a specific donor orbital energy for photophysical or electrochemical studies cannot achieve the same electronic tuning with the Ge or t‑Bu analogs.
- [1] Drews, M. J. (1971). Bonding Studies in Group IV Substituted N,N-Dimethylanilines. PhD Dissertation, University of North Texas. pp. 19–21 (HOMO stabilisation data). View Source
